N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a methoxymethyl group and a thiophene ring substituted with dimethyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the methoxymethyl group. The thiophene ring is then synthesized separately and functionalized with dimethyl groups. Finally, the two rings are coupled together, and the carboxamide group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The methoxymethyl and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N2-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives with different substituents. Examples include:
- 1-(Methoxymethyl)-1H-pyrazole
- 4,5-Dimethyl-2-thiophenecarboxamide
- Other heterocyclic compounds with similar structures
Uniqueness
N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and the resulting properties
Properties
Molecular Formula |
C12H15N3O2S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[1-(methoxymethyl)pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H15N3O2S/c1-8-4-11(18-9(8)2)12(16)14-10-5-13-15(6-10)7-17-3/h4-6H,7H2,1-3H3,(H,14,16) |
InChI Key |
UUGDEXCQADXLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CN(N=C2)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.